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molecular formula C7H8N2O2 B094792 Methyl 4-aminonicotinate CAS No. 16135-36-7

Methyl 4-aminonicotinate

Cat. No. B094792
M. Wt: 152.15 g/mol
InChI Key: OCARFFAPQGYGBP-UHFFFAOYSA-N
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Patent
US07038048B2

Procedure details

Formula 505 where R1, R3 and R4 are H; W, Y and Z are —C═; and X is —N═: 4-tert-Butoxycarbonylamino-nicotinic acid methyl ester (9.08 g, 36.0 mmol) was dissolved in 50/50 TFA/DCM (100 mL) solution and stirred for 2 hours at room temperature. Concentration of the mixture under reduced pressure was followed by re-dissolution in DCM (100 mL), washing with saturated sodium bicarbonate, drying over sodium sulfate, and concentration under reduced pressure. The corresponding de-protected product of Formula 505, 4-amino-nicotinic acid methyl ester (5.43 g, 99.1%) was obtained was obtained in sufficient purity to be carried forward for use in the next step. MS (Cl) M/E: 153.1.
[Compound]
Name
Formula 505
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.08 g
Type
reactant
Reaction Step Two
Name
TFA DCM
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[C:9]([NH:10]C(OC(C)(C)C)=O)=[CH:8][CH:7]=[N:6][CH:5]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl.C(Cl)Cl>[CH3:1][O:2][C:3](=[O:18])[C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[N:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Formula 505
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.08 g
Type
reactant
Smiles
COC(C1=CN=CC=C1NC(=O)OC(C)(C)C)=O
Name
TFA DCM
Quantity
100 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=CN=CC=C1N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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